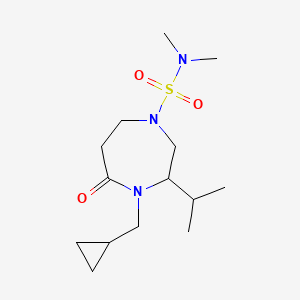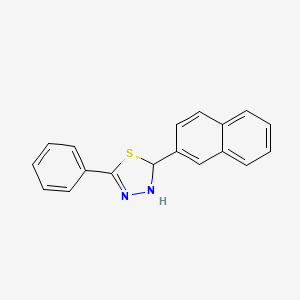
4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in treating various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of mood, motivation, and reward, and its dysfunction has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the development of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other drugs that also affect other dopamine receptors. One limitation is that its effects may be limited to specific conditions and may not be effective for all patients.
Direcciones Futuras
There are several future directions for research on 4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide. One area of interest is its potential use in treating substance use disorders, as dopamine D3 receptors have been implicated in drug addiction. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in treating various psychiatric disorders.
Conclusion
This compound is a chemical compound that has shown promise in treating various medical conditions, including anxiety disorders, depression, and schizophrenia. Its high selectivity for the dopamine D3 receptor allows for more precise targeting of this receptor, which may lead to more effective treatment options for patients. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide involves the reaction of 4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepane-1-sulfonamide with methylmagnesium bromide, followed by oxidation with manganese dioxide. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
4-(cyclopropylmethyl)-3-isopropyl-N,N-dimethyl-5-oxo-1,4-diazepane-1-sulfonamide has been studied for its potential use in treating various medical conditions, including anxiety disorders, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in human clinical trials.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-N,N-dimethyl-5-oxo-3-propan-2-yl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-11(2)13-10-16(21(19,20)15(3)4)8-7-14(18)17(13)9-12-5-6-12/h11-13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMGQGHLJQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334218.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)
![3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)

![ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5334268.png)
![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)
![2-chloro-5-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5334300.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334310.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
